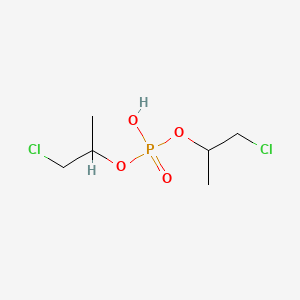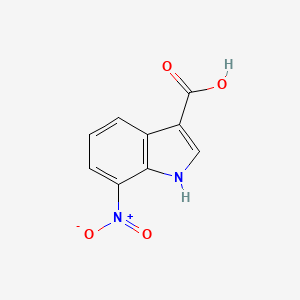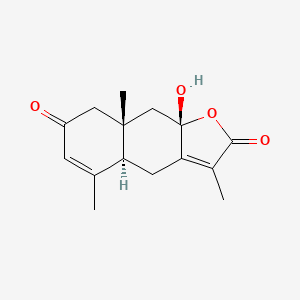
(2R,2'R,cis)-7-Hydroxy-saxagliptin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,2’R,cis)-7-Hydroxy-saxagliptin is a derivative of saxagliptin, a potent and selective reversible inhibitor of dipeptidyl peptidase-4 (DPP-4). This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of type 2 diabetes mellitus.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’R,cis)-7-Hydroxy-saxagliptin typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure followed by the introduction of the hydroxy group at the 7-position. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of (2R,2’R,cis)-7-Hydroxy-saxagliptin involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
(2R,2’R,cis)-7-Hydroxy-saxagliptin undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to favor the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2R,2’R,cis)-7-Hydroxy-saxagliptin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Explored for its potential in treating type 2 diabetes mellitus by inhibiting DPP-4.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mecanismo De Acción
The mechanism of action of (2R,2’R,cis)-7-Hydroxy-saxagliptin involves the inhibition of dipeptidyl peptidase-4 (DPP-4). By inhibiting DPP-4, this compound increases the levels of incretin hormones, which in turn enhance insulin secretion and decrease glucagon release, leading to improved blood glucose control.
Comparación Con Compuestos Similares
Similar Compounds
Saxagliptin: The parent compound, also a DPP-4 inhibitor.
Sitagliptin: Another DPP-4 inhibitor with a similar mechanism of action.
Vildagliptin: A DPP-4 inhibitor with a different chemical structure but similar therapeutic effects.
Uniqueness
(2R,2’R,cis)-7-Hydroxy-saxagliptin is unique due to the presence of the hydroxy group at the 7-position, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other DPP-4 inhibitors. This structural modification can potentially lead to differences in absorption, distribution, metabolism, and excretion, as well as variations in efficacy and safety profiles.
Propiedades
Número CAS |
1310011-46-1 |
|---|---|
Fórmula molecular |
C₁₈H₂₅N₃O₃ |
Peso molecular |
331.41 |
Sinónimos |
(1R,3R,5R)-2-((R)-2-Amino-2-((1r,3R,5S,7R)-3,5-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1142636.png)



![Methyl 7-amino-1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1142648.png)


